4-(4-Methylpentylsulfanyl)benzoic acid
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Overview
Description
4-(4-Methylpentylsulfanyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a 4-methylpentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentylsulfanyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 4-methylpentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoic acids, halogenated benzoic acids
Scientific Research Applications
4-(4-Methylpentylsulfanyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpentylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)sulfonamido)benzoic acid
- 4-(4-Methylphenyl)benzoic acid
Uniqueness
4-(4-Methylpentylsulfanyl)benzoic acid is unique due to the presence of the 4-methylpentylsulfanyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives
Properties
Molecular Formula |
C13H18O2S |
---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-(4-methylpentylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H18O2S/c1-10(2)4-3-9-16-12-7-5-11(6-8-12)13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
DSGZSCSASRCYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCSC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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